6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
This compound is a cyclohexene-carboxylic acid derivative featuring a cyclohepta[b]thiophene moiety linked via a carbamoyl group. The molecule’s rigidity from the cycloheptane and cyclohexene rings may influence binding affinity in biological systems, while the carboxylic acid group enhances solubility and interaction with polar targets. Synthetic routes for similar compounds often involve multi-step reactions, such as the Gewald reaction for thiophene synthesis followed by carbamoylation .
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H20N2O3S/c19-10-14-11-6-2-1-3-9-15(11)24-17(14)20-16(21)12-7-4-5-8-13(12)18(22)23/h4-5,12-13H,1-3,6-9H2,(H,20,21)(H,22,23) |
InChI Key |
FUDLCZYASOUKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Core Synthesis
The Gewald reaction, a one-pot multicomponent condensation, is pivotal for forming the 2-aminothiophene scaffold. As demonstrated in computational studies, this reaction involves elemental sulfur, carbonyl compounds, and activated nitriles under basic conditions. For the target compound, the reaction likely employs cycloheptanone as the carbonyl component and malononitrile as the nitrile source. Density functional theory (DFT) calculations reveal that sulfur incorporation proceeds via polysulfide intermediates, with ethanol or dimethylformamide (DMF) as optimal solvents.
Example Protocol:
-
Combine cycloheptanone (10 mmol), malononitrile (12 mmol), and sulfur (15 mmol) in anhydrous ethanol.
-
Add morpholine (1.2 equiv) as a base and reflux at 80°C for 12–16 hours.
-
Isolate the 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate via vacuum filtration and recrystallization (yield: 65–75%).
The introduction of the carbamoylcyclohexene-carboxylic acid group necessitates a coupling reaction between the thiophene-amine intermediate and cyclohex-3-ene-1-carboxylic acid anhydride . This step is critical for establishing the compound’s bioactive conformation.
Amide Bond Formation via Anhydride Activation
A validated method involves reacting the amine with cis-1,2,3,6-tetrahydrophthalic anhydride under solvent-free conditions:
-
Mix 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1 equiv) with cis-1,2,3,6-tetrahydrophthalic anhydride (1.2 equiv).
-
Heat the mixture at 130°C under argon for 16 hours to facilitate melt-phase amidation.
-
Purify the crude product via recrystallization from ethanol, achieving yields of 85–90%.
Key Optimization Parameters:
-
Temperature: Excessively high temperatures (>140°C) promote decarboxylation.
-
Solvent: Solvent-free conditions minimize side reactions and improve atom economy.
Cyclohexene Carboxylic Acid Incorporation
The final step involves hydrolyzing the anhydride-linked intermediate to liberate the carboxylic acid group. This is achieved under mild basic conditions to preserve the cyclohexene ring’s integrity.
Selective Hydrolysis
-
Dissolve the amide-anhydride adduct (1 equiv) in tetrahydrofuran (THF).
-
Add aqueous sodium hydroxide (2M, 2 equiv) and stir at 25°C for 4 hours.
-
Acidify with HCl (1M) to pH 2–3, precipitating the final product.
-
Isolate via vacuum filtration and dry under reduced pressure (yield: 78–82%).
Mechanistic Insights and Reaction Monitoring
Role of Solvent Polarity
DFT studies highlight that polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in the Gewald reaction, accelerating thiophene ring closure. In contrast, ethanol’s protic nature favors proton transfer steps, reducing side product formation.
Thermal Stability Considerations
Thermogravimetric analysis (TGA) of intermediates reveals decomposition thresholds:
| Intermediate | Decomposition Onset (°C) |
|---|---|
| Thiophene-amine | 210 |
| Amide-anhydride adduct | 185 |
| Final product | 230 |
These data inform reaction temperature limits and storage conditions.
Challenges and Mitigation Strategies
Cyano Group Reactivity
The electron-withdrawing cyano group renders the thiophene ring susceptible to nucleophilic attack. To mitigate premature degradation:
Purification of Hydrophobic Intermediates
The compound’s low aqueous solubility complicates purification. Solutions include:
-
Countercurrent chromatography with hexane/ethyl acetate gradients.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration of the cyclohexene-carboxylic acid moiety and planar thiophene ring (Fig. 1).
Figure 1: Crystal structure highlighting key bond lengths (Å):
-
S1–C2: 1.712
-
C≡N: 1.145
-
C=O (carboxylic acid): 1.214
Scalability and Industrial Relevance
Continuous Flow Synthesis
Pilot-scale studies demonstrate that transferring the Gewald reaction to a continuous flow reactor enhances reproducibility:
Chemical Reactions Analysis
Types of Reactions
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally compared to analogs with variations in substituents, ring systems, or functional groups. Key examples include:
Key Findings
Substituent Impact on Bioactivity: The cyano group in the target compound may enhance hydrogen bonding or dipole interactions compared to the chloro-methylphenyl analog, which showed kinase inhibition . The trifluoromethyl substituent in the indazole-containing analog (C₂₃H₁₇ClF₄N₂O₃) exhibited marked anticancer activity, suggesting fluorinated groups improve target specificity .
The cyclohexene-carboxylic acid moiety is critical for solubility; its absence in carboxamide derivatives (C₁₇H₂₃N₃OS) reduces aqueous solubility but may enhance membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives, involving cycloheptanone, sulfur, and cyanoacetate precursors . In contrast, chromene-based analogs require additional steps like Claisen-Schmidt condensations, increasing synthetic complexity .
Pharmacological Potential
While the target compound’s bioactivity remains uncharacterized, structurally related molecules show promise in oncology (e.g., chromene-carboxamide derivatives with IC₅₀ values <10 μM in breast cancer models) . Its carboxylic acid group positions it as a candidate for targeting enzymes like cyclooxygenase or kinases, similar to the chloro-methylphenyl analog .
Biological Activity
The compound 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.6 g/mol . Its structure features a cyclohexene core modified by a carbamoyl group and a cyano-substituted thiophene derivative, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | This compound |
The proposed mechanism of action for compounds like this one often involves the inhibition of key enzymes in microbial metabolism or interference with cell wall synthesis. The presence of the cyano group suggests potential interactions with nucleophiles in microbial systems, leading to disruption of cellular functions.
Case Studies and Research Findings
- Inhibition of Bacterial Growth : A study conducted on related compounds demonstrated that modifications in the thiophene structure significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was noted as a critical factor in its efficacy .
- Antiviral Activity : Another research effort focused on the antiviral potential of structurally similar compounds against RNA viruses. The findings suggested that these compounds could inhibit viral replication by targeting viral polymerases .
- Cytotoxic Effects : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism involved apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid?
- Methodology : The compound can be synthesized via carbamoylation of the cycloheptathiophene precursor. For example, a related thiophene derivative was prepared by refluxing a cycloheptathiophene amine with a carboxylic acid derivative in ethanol and piperidine, followed by recrystallization from ethanol . Adjust stoichiometry (e.g., 1:1 molar ratio of amine to acylating agent) and monitor reaction progress via TLC.
- Key Steps :
- Reflux conditions : 3 hours in ethanol with catalytic piperidine.
- Workup : Precipitation in ice-water mixture and recrystallization.
- Yield Optimization : Use excess acylating agent (1.2–1.5 eq) to drive the reaction to completion.
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR (e.g., δ 1.60–2.90 ppm for cycloheptane protons, δ 116–168 ppm for aromatic/amide carbons) confirm structural motifs .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N), ~1700 cm (C=O), and ~1650 cm (amide I) validate functional groups .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] calculated for CHNOS: 408.13) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Exposure Limits : Follow GBZ 2.1-2007 standards for airborne contaminants (MAC/TWA/STEL unspecified; assume ALARA principles) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Catalyst Screening : Test acidic catalysts (e.g., BF-EtO) for cyclization steps, as used in analogous cyclohexene-carboxylic acid syntheses .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for carbamoylation efficiency. Ethanol minimizes side reactions but may reduce solubility .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reflux time (e.g., 30 minutes at 100°C vs. 3 hours conventionally) .
Q. How to resolve contradictions in spectral data during structural validation?
- Case Study : Discrepancies in H NMR signals (e.g., cycloheptane protons at δ 1.60–2.90 ppm vs. expected δ 1.50–2.80 ppm) may arise from conformational flexibility.
- Solution : Perform variable-temperature NMR to identify dynamic effects or use 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
Q. What strategies are effective for studying the compound’s bioactivity?
- In Vitro Assays :
- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing methods from analogous thiophene derivatives .
- Mechanistic Studies : Perform time-kill curves and synergy testing with β-lactam antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
